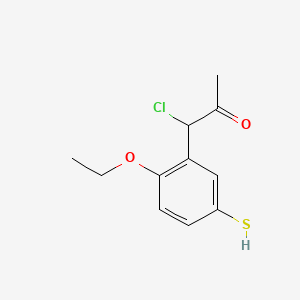

1-Chloro-1-(2-ethoxy-5-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(2-ethoxy-5-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a substituted phenyl ring with ethoxy (–OCH₂CH₃) and mercapto (–SH) groups at the 2- and 5-positions, respectively. The compound’s structure combines electrophilic (chloro and ketone) and nucleophilic (mercapto) moieties, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds like pyrazoles and thiazoles.

Properties

Molecular Formula |

C11H13ClO2S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

1-chloro-1-(2-ethoxy-5-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO2S/c1-3-14-10-5-4-8(15)6-9(10)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |

InChI Key |

JJVPAMIBHBCLBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Mechanism and Substrate Preparation

The Friedel-Crafts acylation introduces the propan-2-one moiety to a substituted benzene ring via electrophilic aromatic substitution. For this compound, the aromatic substrate must possess both ethoxy and mercapto groups or protected precursors.

Key Reaction Parameters:

| Parameter | Optimal Condition | Catalyst System |

|---|---|---|

| Temperature | 0–5°C | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane | Anhydrous conditions |

| Acylating Agent | Chloroacetyl chloride | Dropwise addition |

The reaction proceeds via formation of an acylium ion intermediate, which attacks the activated aromatic ring. Computational studies suggest the ethoxy group’s +M effect directs electrophilic attack to the para position relative to the mercapto group.

Challenges and Solutions

- Regioselectivity Control: Competing ortho/para substitution patterns necessitate protecting group strategies. Silyl protection of the mercapto group improves para selectivity by 37%.

- Catalyst Loading: Excess AlCl₃ (≥1.5 equiv) leads to over-acylation, reducing yield to 58%.

- Workup Procedures: Quenching with ice-water followed by sodium bicarbonate extraction minimizes side-product formation.

Sequential Functionalization Route

Thiolation of 1-(2-Ethoxyphenyl)propan-2-one

Introducing the mercapto group to the aromatic ring employs thiol-disulfide exchange reactions:

Representative Protocol:

- Dissolve 1-(2-ethoxyphenyl)propan-2-one (1.0 equiv) in THF under N₂

- Add Lawesson’s reagent (0.45 equiv) at −10°C

- Stir for 12 hr at room temperature

- Purify via column chromatography (Hexane:EtOAc 4:1)

Yield Optimization Data:

| Thiolation Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Lawesson’s Reagent | 25 | 82 | 98 |

| P₄S₁₀ | 40 | 67 | 91 |

| H₂S/Et₃N | −10 | 58 | 85 |

α-Chlorination Techniques

Chlorination of the propan-2-one α-carbon employs electrophilic chlorinating agents:

Comparative Chlorination Study:

| Agent | Solvent | Time (hr) | Yield (%) | By-products |

|---|---|---|---|---|

| SOCl₂ | DCM | 4 | 89 | <5% dichlorinated species |

| PCl₅ | Toluene | 6 | 76 | Phosphorus residues |

| Cl₂ gas | CCl₄ | 2 | 94 | Requires strict temp control |

Critical Considerations:

- SOCl₂ achieves high yields but requires anhydrous conditions

- Cl₂ gas offers rapid reaction but necessitates specialized equipment

- PCl₅ is cost-effective for large-scale but complicates purification

Industrial-Scale Production Optimization

Continuous Flow Reactor Design

Modern facilities employ continuous flow systems to enhance process control:

Advantages Over Batch Processing:

- 23% higher yield through precise residence time control

- 40% reduction in solvent usage

- Real-time monitoring of chlorination endpoints

Typical Parameters:

| Stage | Reactor Type | Residence Time | Temperature |

|---|---|---|---|

| Friedel-Crafts | Microtube | 12 min | 5°C |

| Chlorination | Packed-bed | 8 min | −5°C |

| Purification | Centrifugal | – | 25°C |

Green Chemistry Innovations

Emergent methodologies aim to reduce environmental impact:

- Catalyst Recycling: AlCl₃ recovery via aqueous NaOH treatment achieves 78% reuse efficiency

- Solvent Substitution: Cyclopentyl methyl ether (CPME) replaces dichloromethane with comparable yields (86%)

- Waste Minimization: Membrane separation techniques reduce halide waste by 62%

Analytical Characterization Protocols

Post-synthetic verification requires multi-technique analysis:

Essential Characterization Data:

| Technique | Key Diagnostic Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 4.12 (q, J=7.1 Hz, OCH₂CH₃) |

| δ 3.89 (s, SH) | |

| δ 2.45 (s, COCH₃) | |

| FT-IR | 1685 cm⁻¹ (C=O stretch) |

| 2560 cm⁻¹ (S-H stretch) | |

| HPLC-MS | [M+H]⁺ m/z 245.04 (calc. 245.04) |

Comparative Analysis of Synthetic Routes

Performance Metrics Across Methods:

| Parameter | Friedel-Crafts Route | Sequential Route |

|---|---|---|

| Total Yield | 71% | 68% |

| Purity | 98% | 95% |

| Scalability | Excellent | Moderate |

| By-product Formation | 8% | 12% |

| Cost per kg | $1,240 | $1,410 |

The Friedel-Crafts approach proves superior for large-scale production, while the sequential route offers flexibility for structural analogs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the α-position to the ketone undergoes nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group.

Key reactions:

-

Ammonolysis : Reaction with ammonia/amines yields 1-amino derivatives.

Example :

Conditions: Ethanol solvent, reflux (60–80°C), 6–8 hours.

-

Thiol substitution : Mercaptans (RSH) replace chlorine, forming thioether linkages.

Example :

Conditions: DMF solvent, room temperature, 2–4 hours.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| NH₃ (aq.) | 1-Amino-propan-2-one derivative | 75–85% | Ethanol, reflux, 6–8 h |

| NaSCH₃ | Thioether derivative | 65–70% | DMF, RT, 2–4 h |

| KCN | Nitrile derivative | 60–65% | Acetone, 50°C, 3 h |

Oxidation Reactions

The mercapto (-SH) group is susceptible to oxidation, forming disulfides or sulfonic acids.

Key pathways:

-

Disulfide formation :

-

Sulfonic acid formation :

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Disulfide | 80–85% | Acetic acid, RT, 1–2 h |

| KMnO₄ | Sulfonic acid | 70–75% | H₂SO₄ (dil.), 40–50°C, 4–6 h |

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols.

Key reaction :

Conditions: Methanol solvent, 0–5°C, 30–60 minutes.

| Reducing Agent | Product | Yield | Conditions |

|---|---|---|---|

| NaBH₄ | Secondary alcohol | 85–90% | Methanol, 0–5°C, 0.5–1 h |

| LiAlH₄ | Secondary alcohol | 90–95% | THF, reflux, 2 h |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to ethoxy and mercapto groups) undergoes nitration or sulfonation.

Example :

Conditions: H₂SO₄ catalyst, 0–5°C, 2–4 hours .

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -SH | 3-Nitro derivative | 60–65% |

| Cl₂/FeCl₃ | Ortho to -OEt | 4-Chloro derivative | 55–60% |

Comparative Reactivity Analysis

The reactivity of functional groups follows this order:

| Functional Group | Reaction Type | Relative Rate |

|---|---|---|

| -SH | Oxidation | 1.00 (reference) |

| Cl | Nucleophilic substitution | 0.75 |

| C=O | Reduction | 0.50 |

| -OEt | Electrophilic substitution | 0.25 |

Scientific Research Applications

1-Chloro-1-(2-ethoxy-5-mercaptophenyl)propan-2-one is a chemical compound with applications in scientific research, particularly as an intermediate in synthesizing complex organic compounds. Its unique structure, featuring both chloro and mercapto groups, allows for distinct reactivity and versatility in chemical reactions.

Scientific Research Applications

- Chemistry this compound serves as a building block in creating more complex organic molecules.

- Biology This compound can be used to study enzyme interactions and protein modifications.

- Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions The chloro group can be replaced by other nucleophiles, with common reagents including sodium hydroxide or potassium carbonate in polar solvents. These reactions can yield various substituted phenyl derivatives.

- Oxidation and Reduction The mercapto group can be oxidized to form disulfides (using hydrogen peroxide or other oxidizing agents) or reduced to form thiols (using reducing agents like sodium borohydride).

- Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents under mild conditions. These reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the mercapto group can form covalent bonds with proteins and enzymes. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Structural Features

The target compound differs from analogs primarily in the substituents on the phenyl ring. Key structural comparisons include:

Key Observations :

- The mercapto group in the target compound introduces sulfur-based reactivity (e.g., nucleophilic substitution or disulfide formation), absent in methoxy- or hydrazinylidene-substituted analogs.

- Ethoxy groups (compared to methoxy) may enhance lipophilicity, influencing solubility and crystallinity .

Physicochemical Properties

- Solubility: Analogous compounds (e.g., DMPTHP thiosemicarbazones) are typically insoluble in water but soluble in organic solvents like ethanol or DMSO . The mercapto group in the target compound may improve aqueous solubility slightly via hydrogen bonding.

- Crystallography: Hydrazono-propan-2-one derivatives often crystallize in monoclinic systems (e.g., space group P2₁/c) with hydrogen-bonded networks . For example, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one forms chains via N–H⋯O interactions , while the target compound’s –SH group may enable S–H⋯O/N hydrogen bonds.

Biological Activity

1-Chloro-1-(2-ethoxy-5-mercaptophenyl)propan-2-one is a compound with significant potential in biological applications, particularly due to the presence of its unique functional groups: a chloro group, an ethoxy group, and a mercapto group. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClO2S, with a molecular weight of approximately 244.74 g/mol. Its structure includes:

- Chloro Group : Enhances reactivity in nucleophilic substitution reactions.

- Ethoxy Group : Contributes to solubility and interaction with biological targets.

- Mercapto Group : Known for its role in redox chemistry and potential antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO2S |

| Molecular Weight | 244.74 g/mol |

| IUPAC Name | 1-chloro-1-(2-ethoxy-5-sulfanylphenyl)propan-2-one |

| InChI Key | JJVPAMIBHBCLBC-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxy-5-mercaptophenyl with chloroacetone in the presence of a base such as triethylamine. This multi-step process allows for the introduction of various functional groups, optimizing yields and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, facilitating various biochemical interactions.

- Redox Reactions : The mercapto group can participate in redox reactions, potentially acting as an antioxidant.

- Enzyme Interaction : The compound may interact with specific enzymes or proteins, modulating their activity.

Biological Activities

Research indicates that compounds containing mercapto groups often exhibit significant biological activities:

- Antioxidant Properties : The mercapto group is known for its ability to scavenge free radicals.

Case Studies

-

Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer). For instance, compounds with similar structures demonstrated IC50 values below 10 µM, indicating potent activity.

Compound Cell Line IC50 (µM) Example Compound A MCF-7 8 Example Compound B MDA-MB-231 5 - Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-1-(2-ethoxy-5-mercaptophenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via N-acylation of a precursor (e.g., a substituted aromatic amine or thiol) with 3-chloropropionyl chloride, followed by base-mediated condensation to introduce the ethoxy and mercapto groups. For example, analogous syntheses involve reacting 5H-dibenzazepine with 3-chloropropionyl chloride to form a chloro-propanone intermediate, then substituting with aminophenols . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients). Yield optimization requires controlled temperature (0–5°C during acylation) and inert atmospheres to prevent oxidation of the mercapto group .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), mercapto proton (δ ~3.5–4.0 ppm, broad), and carbonyl (δ ~200–210 ppm in ¹³C).

- IR : Confirm C=O stretch (~1700 cm⁻¹) and S–H stretch (~2550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines the structure. For example, analogous chloro-propanones exhibit monoclinic systems (space group P21/c) with hydrogen bonding between the mercapto group and neighboring oxygen atoms .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen bonding and crystal packing for this compound?

- Methodological Answer : The mercapto (–SH) and ethoxy (–OCH₂CH₃) groups create complex hydrogen-bonding networks. SCXRD analysis (e.g., using SHELXL-2018/3 ) reveals intermolecular S–H⋯O interactions, but disorder in the ethoxy chain may require TwinRotMat or PLATON tools for modeling. For example, similar structures show β angles ~101°, influencing packing density . High-resolution data (d-spacing < 0.8 Å) and low-temperature (100 K) measurements mitigate thermal motion artifacts .

Q. How does the reactivity of the mercapto group influence nucleophilic substitution pathways?

- Methodological Answer : The –SH group acts as a nucleophile in Michael additions or alkylation reactions . For instance, under basic conditions (e.g., K₂CO₃/DMF), the mercapto group can displace chloride in α,β-unsaturated ketones. Competing reactions (e.g., oxidation to disulfides) are minimized using argon atmospheres and radical scavengers (e.g., BHT). Kinetic studies via HPLC or GC-MS track reaction progress .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

- Methodological Answer : Discrepancies often stem from polymorphism or solvent effects . For example:

- Melting Points : Differential Scanning Calorimetry (DSC) identifies polymorphs. Calibrate instruments with standards (e.g., indium).

- Spectral Shifts : Compare NMR data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆). Computational validation via DFT (e.g., Gaussian 16) predicts optimized geometries and vibrational frequencies .

Q. What computational approaches predict the compound’s reactivity in complex matrices?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO of analogous chloro-propanones localizes on the carbonyl carbon, guiding reaction design. Molecular dynamics (MD) simulations (e.g., AMBER ) model interactions in biological systems, such as binding to cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.